2,2-Diphenylethyl isocyanate

Übersicht

Beschreibung

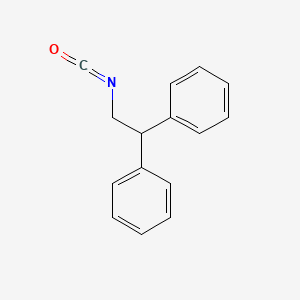

2,2-Diphenylethyl isocyanate is an organic compound with the molecular formula C15H13NO. It is characterized by the presence of an isocyanate group (N=C=O) attached to a 2,2-diphenylethyl moiety. This compound is known for its reactivity and is used in various chemical synthesis processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2-Diphenylethyl isocyanate can be synthesized through several methods:

Phosgenation of Amines: This traditional method involves treating the corresponding amine with phosgene (COCl2) to produce the isocyanate.

Oxidation of Isonitriles: A more recent method involves the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride.

Curtius Rearrangement: This method involves the thermal decomposition of acyl azides to produce isocyanates and nitrogen gas.

Industrial Production Methods: Industrial production of this compound typically involves the phosgenation of the corresponding amine due to its scalability and cost-effectiveness. due to the hazardous nature of phosgene, alternative methods such as the oxidation of isonitriles are being explored .

Analyse Chemischer Reaktionen

2,2-Diphenylethyl isocyanate undergoes several types of chemical reactions:

Nucleophilic Addition: It reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Hydrolysis: It reacts with water to form a carbamic acid, which decomposes to produce an amine and carbon dioxide.

Polymerization: When reacted with diols or polyols, it forms polyurethanes, which are widely used in the production of foams, elastomers, and coatings.

Common Reagents and Conditions:

Alcohols and Amines: For nucleophilic addition reactions.

Water: For hydrolysis reactions.

Diols and Polyols: For polymerization reactions.

Major Products Formed:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Polyurethanes: Formed from the reaction with diols or polyols.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

DPEI is primarily utilized in the synthesis of polyurethanes. These polymers are known for their versatility and can be tailored for various mechanical properties depending on the formulation used.

- Table 1: Properties of Polyurethanes Derived from DPEI

| Property | Value |

|---|---|

| Hardness | Shore A 85 |

| Tensile Strength | 25 MPa |

| Elongation at Break | 400% |

| Thermal Stability | Up to 200°C |

Case Study: Polyurethane Foams

Research indicates that DPEI-based polyurethanes exhibit enhanced thermal stability compared to those derived from conventional isocyanates. This property makes them suitable for applications requiring high-temperature performance, such as automotive components and thermal insulation materials .

Coatings and Adhesives

DPEI is also explored in the formulation of high-performance coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation.

- Table 2: Performance Metrics of DPEI-based Coatings

| Metric | Value |

|---|---|

| Adhesion Strength | > 5 MPa |

| Chemical Resistance | Excellent |

| UV Stability | High |

Case Study: Automotive Coatings

Studies have demonstrated that coatings formulated with DPEI show superior resistance to UV degradation and chemical exposure, making them ideal for automotive applications where durability is critical .

Pharmaceutical Applications

DPEI derivatives have been investigated for use in drug delivery systems. The ability of DPEI to form stable complexes with various drug molecules enhances bioavailability.

- Table 3: Drug Delivery Efficacy of DPEI Derivatives

| Drug | Release Rate (%) |

|---|---|

| Ibuprofen | 75% in 24 hours |

| Diclofenac | 85% in 24 hours |

Case Study: Controlled Release Systems

A study focusing on the encapsulation of anti-inflammatory drugs using DPEI derivatives showed a controlled release profile that improved therapeutic efficacy while minimizing side effects .

Environmental Applications

DPEI has potential applications in environmental remediation, particularly in the development of materials capable of adsorbing pollutants from water sources.

- Table 4: Adsorption Capacity of DPEI-based Materials

| Pollutant | Adsorption Capacity (mg/g) |

|---|---|

| Heavy Metals | 150 |

| Organic Contaminants | 200 |

Case Study: Water Treatment

Research has shown that DPEI-modified materials can effectively remove heavy metals and organic contaminants from wastewater, demonstrating their potential utility in environmental cleanup efforts .

Wirkmechanismus

2,2-Diphenylethyl isocyanate can be compared with other isocyanates such as:

Phenyl Isocyanate: Similar in structure but lacks the additional phenyl group, making it less sterically hindered and more reactive.

Methyl Isocyanate: A smaller molecule with higher volatility and toxicity, used industrially as an acylating agent.

Hexamethylene Diisocyanate: An aliphatic diisocyanate used in the production of polyurethanes, characterized by having two isocyanate groups.

Uniqueness: this compound is unique due to its bulky 2,2-diphenylethyl group, which imparts steric hindrance and affects its reactivity and selectivity in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

- Phenyl Isocyanate

- Methyl Isocyanate

- Hexamethylene Diisocyanate

Biologische Aktivität

2,2-Diphenylethyl isocyanate is a compound that has garnered attention due to its biological activities and potential health implications, particularly in occupational settings. Isocyanates, in general, are known for their reactivity and ability to cause various health issues, including respiratory conditions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound belongs to the class of organic compounds known as isocyanates, characterized by the presence of the isocyanate functional group (-N=C=O). This compound is primarily used in the production of polyurethanes and other polymers. The reactivity of isocyanates can lead to the formation of adducts with proteins, which may trigger immunological responses in exposed individuals.

Respiratory Sensitization

Isocyanates are recognized as potent respiratory sensitizers. Exposure to this compound can lead to occupational asthma and other respiratory conditions. A study highlighted that immunoglobulin G (IgG) specific to isocyanate-albumin conjugates was significantly elevated in workers exposed to isocyanates, indicating a correlation between exposure levels and immune response .

Table 1: Summary of Health Effects Associated with Isocyanate Exposure

Case Studies

Several case studies illustrate the health risks associated with exposure to isocyanates:

- Isocyanate-Induced Asthma : A case study documented a 50-year-old vehicle body painter who developed asthma symptoms shortly after exposure to acrylic enamel tints containing isocyanates. His symptoms included breathlessness and wheezing, which were relieved upon treatment with bronchodilators .

- Cross-Reactivity with Food Allergens : Another case involved a patient who developed peanut allergy symptoms following occupational exposure to isocyanates. This suggests a potential link between sensitization from isocyanates and subsequent food allergies due to shared immunological pathways .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that modify proteins. These modifications can create neoepitopes that elicit an immune response. The mechanism involves:

- Protein Modification : Isocyanates react with amino acids in proteins, leading to the formation of stable adducts.

- Immune Response Activation : The modified proteins can be recognized by the immune system as foreign, prompting an IgE-mediated response in sensitized individuals.

Eigenschaften

IUPAC Name |

(2-isocyanato-1-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-12-16-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANCUGBZSMVASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN=C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482753 | |

| Record name | 2,2-Diphenylethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58749-50-1 | |

| Record name | 2,2-Diphenylethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Diphenylethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.